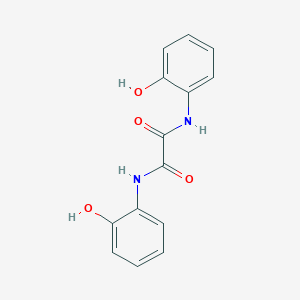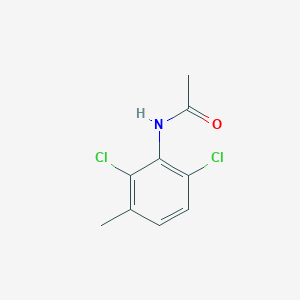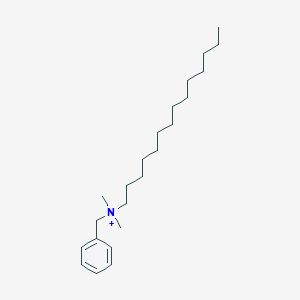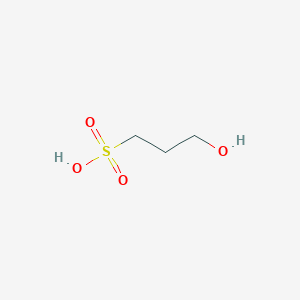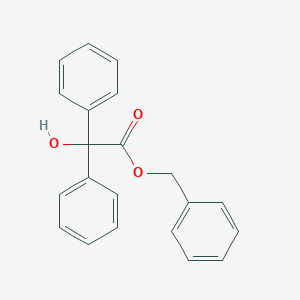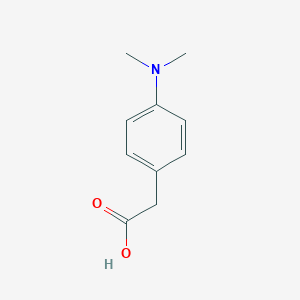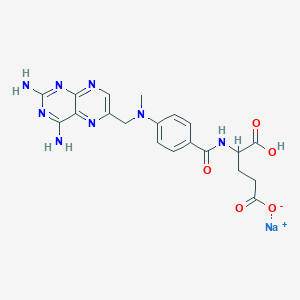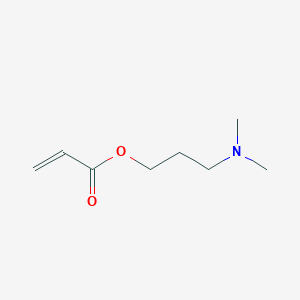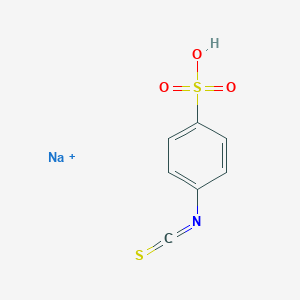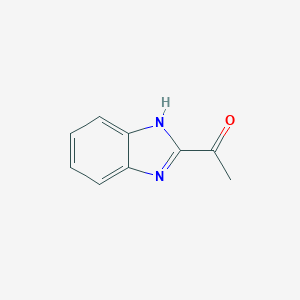![molecular formula C18H25NO3 B097977 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol CAS No. 19314-96-6](/img/structure/B97977.png)
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol, also known as carvedilol, is a non-selective beta-blocker used in the treatment of hypertension and congestive heart failure. Carvedilol is a racemic mixture of two enantiomers, R-carvedilol and S-carvedilol. The drug has been extensively studied for its mechanism of action and its effects on the cardiovascular system.
Mecanismo De Acción
Carvedilol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking properties. Carvedilol reduces heart rate and contractility, which reduces oxygen demand and workload on the heart. It also dilates blood vessels, which reduces blood pressure.
Efectos Bioquímicos Y Fisiológicos
Carvedilol has several biochemical and physiological effects on the cardiovascular system. It reduces heart rate and contractility, which reduces oxygen demand and workload on the heart. It also dilates blood vessels, which reduces blood pressure. Carvedilol has been shown to improve left ventricular function and reduce mortality in patients with heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its effects on the cardiovascular system. Carvedilol is also readily available and relatively inexpensive. However, there are limitations to using 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol in lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. Carvedilol is also a non-selective beta-blocker, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol. One area of interest is its effects on the immune system. Some studies suggest that 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol may have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. Another area of interest is its effects on the central nervous system. Some studies suggest that 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol may have neuroprotective properties and could be a potential treatment for neurodegenerative diseases. Finally, there is interest in developing more selective beta-blockers that target specific beta-adrenergic receptors, which could reduce the side effects associated with non-selective beta-blockers like 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol.
Métodos De Síntesis
The synthesis of 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol involves several steps. The first step is the preparation of 4-methoxy-2-methyl-1-naphthol, which is then converted to the corresponding mesylate. The mesylate is then reacted with isopropylamine to form the isopropylamino derivative. The final step involves the reaction of the isopropylamino derivative with 3-bromo-1-(4-hydroxyphenyl)propan-1-one to form 1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its therapeutic effects on the cardiovascular system. It has been shown to reduce blood pressure, improve left ventricular function, and reduce mortality in patients with heart failure. Carvedilol has also been studied for its effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Propiedades
Número CAS |
19314-96-6 |
|---|---|
Nombre del producto |
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol |
Fórmula molecular |
C18H25NO3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-(4-methoxy-2-methylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H25NO3/c1-12(2)19-10-14(20)11-22-18-13(3)9-17(21-4)15-7-5-6-8-16(15)18/h5-9,12,14,19-20H,10-11H2,1-4H3 |
Clave InChI |
ZLEHZEVLVGLTIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)OCC(CNC(C)C)O |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1)OC)OCC(CNC(C)C)O |
Sinónimos |
1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphtyl)oxy]-2-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



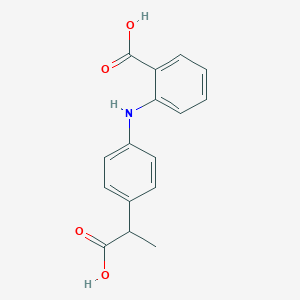
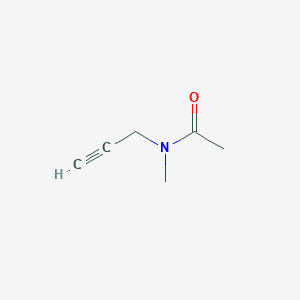
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

